![molecular formula C15H19ClN2O3 B5762938 N-(2-chloro-5-nitrophenyl)-3-cyclohexylpropanamide](/img/structure/B5762938.png)
N-(2-chloro-5-nitrophenyl)-3-cyclohexylpropanamide
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Overview
Description
N-(2-chloro-5-nitrophenyl)-3-cyclohexylpropanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro and nitro group on the phenyl ring, and a cyclohexyl group attached to the propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-3-cyclohexylpropanamide typically involves the following steps:
Nitration: The starting material, 2-chlorophenyl, undergoes nitration to introduce the nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitrated product is then reacted with 3-cyclohexylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)-3-cyclohexylpropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate (K2CO3).
Major Products Formed
Reduction: N-(2-amino-5-nitrophenyl)-3-cyclohexylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-3-cyclohexylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-3-cyclohexylpropanamide depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-5-nitrophenyl)-3-phenylpropanamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
N-(2-chloro-5-nitrophenyl)-3-methylpropanamide: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
N-(2-chloro-5-nitrophenyl)-3-cyclohexylpropanamide is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-3-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-13-8-7-12(18(20)21)10-14(13)17-15(19)9-6-11-4-2-1-3-5-11/h7-8,10-11H,1-6,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZJVWWVUUOCCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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